Defined Planar Scaffold vs. Non-Planar 4,5-Dihydro Derivative
X-ray crystallography confirms that 3-(4-aminophenyl)-3H-pyridazin-6-one (compound 2 in the series) adopts a fully planar conformation, as reported in a comparative structural study of 11 pyridazinone cardiovascular agents. Its 4,5-dihydro counterpart (compound 8) adopts a non-planar, puckered ring geometry [1]. This planarity directly influences receptor-binding geometry and scaffold pre-organization, a critical parameter often overlooked in HTS library selection.
| Evidence Dimension | Solid-state molecular planarity (Crystal Structure) |
|---|---|
| Target Compound Data | Planar; dihedral angle pyridazinone-phenyl ~2° (compound 2, CCDC deposition: 1172738). |
| Comparator Or Baseline | 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone (compound 8): Non-planar; pyridazinone ring in a half-chair/screw-boat conformation. |
| Quantified Difference | Qualitative conformational change from planar aromatic to non-planar dihydro system. |
| Conditions | Single-crystal X-ray diffraction at room temperature; Acta Crystallographica Section B, 1994. |
Why This Matters
Procuring the correct oxidation state is critical: the planar scaffold is the direct precursor for the MCI-154 class, while the non-planar 4,5-dihydro scaffold leads to a different pharmacological trajectory (e.g., Levosimendan series), preventing costly synthetic misdirection.
- [1] Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B, 1994, 50(1), 71-85. DOI: 10.1107/S0108768193005713. View Source
